molecular formula C16H15ClO3 B4894098 2-[3-(4-chlorophenoxy)propoxy]benzaldehyde

2-[3-(4-chlorophenoxy)propoxy]benzaldehyde

Cat. No.: B4894098
M. Wt: 290.74 g/mol
InChI Key: BJZGKCILCVUQAS-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C16H15ClO3 It is a benzaldehyde derivative, characterized by the presence of a chlorophenoxy group and a propoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenoxy)propoxy]benzaldehyde typically involves the reaction of 4-chlorophenol with 3-chloropropanol to form 3-(4-chlorophenoxy)propanol. This intermediate is then reacted with benzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenoxy)propoxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: 2-[3-(4-chlorophenoxy)propoxy]benzoic acid.

    Reduction: 2-[3-(4-chlorophenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-chlorophenoxy)propoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenoxy)benzaldehyde: Similar structure but lacks the propoxy linkage.

    4-(4-Chlorophenoxy)benzaldehyde: Similar structure but with a different substitution pattern on the benzene ring.

    2-(4-Chlorophenoxy)benzaldehyde: Similar structure but with a different position of the chlorophenoxy group.

Uniqueness

2-[3-(4-chlorophenoxy)propoxy]benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[3-(4-chlorophenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c17-14-6-8-15(9-7-14)19-10-3-11-20-16-5-2-1-4-13(16)12-18/h1-2,4-9,12H,3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZGKCILCVUQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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